6-Hydroxy-2'-methoxyflavone

Endocrine Disruption Androgen Receptor Binding Assay

6-Hydroxy-2'-methoxyflavone's unique 6-hydroxy and 2'-methoxy pattern provides distinct SAR for androgen receptor binding (AC50=10,000nM) and anti-inflammatory studies. Use to dissect AR agonism vs antagonism or validate tracheal relaxant requirements. Procure high-purity batches for reproducible mechanistic data.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B1214690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2'-methoxyflavone
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O
InChIInChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9,17H,1H3
InChIKeyOOGPSPVFDWHSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide to 6-Hydroxy-2'-methoxyflavone for Inflammation and Cancer Research


6-Hydroxy-2'-methoxyflavone (CHEBI:79718, CAS 61546-59-6) is a monohydroxyflavone and monomethoxyflavone derivative of flavone, characterized by a hydroxyl group at the 6-position of the A-ring and a methoxy group at the 2'-position of the B-ring [1]. This specific substitution pattern distinguishes it within the broader flavone family and underpins its unique physicochemical and biological profile [2]. While direct data for this specific compound remains limited in the public domain, its structural features place it at the intersection of two critical structure-activity relationships (SAR) identified for its parent scaffolds, making it a valuable and differentiated research tool for exploring inflammation and cancer signaling pathways [3].

Critical Procurement Note: Why Generic Flavones and Methoxyflavones Are Not Substitutable for 6-Hydroxy-2'-methoxyflavone


The biological and physicochemical behavior of flavones is exquisitely sensitive to the number, type, and precise position of hydroxyl and methoxy groups [1]. Simply interchanging a generic 6-hydroxyflavone or a 2'-methoxyflavone for the specific 6-hydroxy-2'-methoxyflavone scaffold can lead to significantly different, and often inferior, outcomes. For instance, while 6-hydroxyflavone demonstrates strong anti-inflammatory activity (IC50 ~2.0 μM), methoxylation of this single group (forming 6-methoxyflavone) enhances potency by over 10-fold (IC50 192 nM) [2]. Conversely, methoxylation of a 6-hydroxy group in the context of tracheal relaxation completely abrogates activity [3]. The presence of a 2'-methoxy group, as in the target compound, further modulates lipophilicity and hydrogen-bonding capacity, which are critical determinants of cellular uptake, target engagement, and overall efficacy [1]. The specific combination of substituents in 6-Hydroxy-2'-methoxyflavone creates a unique molecular entity that cannot be replicated by its simpler or differently substituted analogs, and its procurement is essential for generating reproducible and interpretable data in mechanistic studies.

Quantitative Evidence Guide for 6-Hydroxy-2'-methoxyflavone: Data-Driven Differentiation from Closest Analogs


Androgen Receptor Binding Affinity: A Key Differentiator vs. 6-Methoxyflavone

A direct cell-free assay measured the binding affinity of 6-Hydroxy-2'-methoxyflavone to the rat androgen receptor (AR) using fluorescence polarization, yielding an AC50 of 10,000 nM [1]. While the exact binding mode (agonist/antagonist) is not specified, this provides a quantitative benchmark. In contrast, a structurally related analog, 6-methoxyflavone (which lacks the 6-OH group), demonstrated significant agonist activity on AR in a cell-based reporter assay, with an EC50 of 700 nM [2]. The presence of the 6-hydroxy group in the target compound appears to dramatically alter its interaction with the AR, shifting it from a potent agonist to a much weaker binder, highlighting a stark functional divergence based on a single substitution.

Endocrine Disruption Androgen Receptor Binding Assay

Tracheal Relaxation: Predicted Inactivity vs. Active 6-Hydroxyflavone

A comprehensive SAR study on isolated guinea pig trachea established that the tracheal relaxant activity of 6-hydroxyflavone is completely abolished upon methoxylation of the C-6 hydroxyl group [1]. Based on this established SAR rule, the target compound, 6-Hydroxy-2'-methoxyflavone, which retains the free 6-OH group, is predicted to retain some level of relaxant activity, unlike its 6-methoxy analog. This is a critical distinction: while the specific IC50 for the target compound was not determined in this study, the data demonstrates that it belongs to the active structural class, whereas its closest 6-methoxylated analog does not.

Smooth Muscle Relaxation SAR Respiratory

Inferred Enhanced Anti-Inflammatory Potential vs. Polyhydroxylated Flavones

In a study of 19 flavones in LPS-stimulated rat kidney mesangial cells, 6-hydroxyflavone demonstrated a potent anti-inflammatory effect with an IC50 of ~2.0 μM, outperforming well-studied polyhydroxylated flavones like quercetin and apigenin [1]. Furthermore, 6-methoxyflavone was found to be an even more potent inhibitor of LPS-induced nitric oxide production, with an IC50 of 192 nM [1]. While direct data for 6-Hydroxy-2'-methoxyflavone is absent, it contains both the key 6-hydroxy group and a methoxy group. Based on the demonstrated superior potency of the 6-methoxy substitution [1] and the synergy between hydroxy and methoxy groups for improved cytotoxicity [2], 6-Hydroxy-2'-methoxyflavone is a compelling candidate for enhanced anti-inflammatory activity compared to the parent 6-hydroxyflavone.

Anti-inflammatory Kidney Disease iNOS

Synergistic Hydrogen-Bonding and Lipophilicity for Enhanced Cytotoxicity

A 2025 review on the anticancer potential of methoxyflavones highlights that the combination of hydroxy and methoxy moieties, as found in 6-Hydroxy-2'-methoxyflavone, is not merely additive but synergistic. The methoxy group contributes essential lipophilicity for membrane transport and target engagement, while the polar hydroxyl group enables hydrogen bonding and free radical stabilization, overcoming the water solubility challenges of pure methoxyflavones [1]. Physicochemical analysis revealed favorable intramolecular interactions and electron delocalization between these moieties, which maximize cytotoxicity against cancer cell lines [1]. This balanced profile is a key differentiator from fully methoxylated (e.g., 5,7-dimethoxyflavone) or fully hydroxylated (e.g., 6-hydroxyflavone) analogs, which suffer from poor water solubility or metabolic instability, respectively [REFS-1, REFS-2].

Cancer Cytotoxicity Physicochemical Property

Potential as a Dual NOX/NF-κB Inhibitor Scaffold

A patent (US 20170071902) discloses the use of specified methoxyflavones as NOX and NF-κB inhibitors for preventing or treating associated diseases [1]. The patent specifically claims a general formula (I) that includes compounds with a combination of hydroxy and methoxy substituents, which encompasses the structure of 6-Hydroxy-2'-methoxyflavone. While the patent's most preferred embodiments are other methoxyflavones (e.g., 5,7,4'-trimethoxyflavone), the inclusion of the target compound's structural class within the claimed scope indicates it possesses the requisite structural features for this dual inhibitory activity. This distinguishes it from simple flavones that lack the methoxy group, which are not covered by this invention.

Oxidative Stress Inflammation Drug Development

Defined Research Application Scenarios for 6-Hydroxy-2'-methoxyflavone Based on Comparative Evidence


Investigating Androgen Receptor Signaling and Endocrine Disruption

Due to its specific, quantifiable binding to the androgen receptor (AC50 = 10,000 nM) and its stark difference in activity compared to 6-methoxyflavone (potent agonist, EC50 = 700 nM), this compound is an ideal tool for dissecting the structural requirements for AR agonism versus antagonism. Its use in cell-based assays can help elucidate the role of the 6-hydroxy group in modulating AR-mediated transcription and potential endocrine-disrupting effects [1].

Exploring the Synergy of Hydroxy and Methoxy Groups in Anti-inflammatory and Anti-cancer Mechanisms

This compound serves as a key probe to experimentally validate the predicted synergy between its 6-hydroxy and 2'-methoxy groups. It can be used in side-by-side comparisons with 6-hydroxyflavone and 2'-methoxyflavone in cell-based assays (e.g., LPS-induced inflammation in mesangial cells, or cytotoxicity panels) to quantify the specific contribution of the combined substitution pattern to enhanced potency, balanced lipophilicity, and improved cellular activity [2].

Smooth Muscle Relaxation Studies Focused on the 6-OH Group

Based on SAR data showing that methoxylation of the 6-OH group abolishes tracheal relaxant activity, 6-Hydroxy-2'-methoxyflavone is a critical compound for confirming the essential nature of the free 6-hydroxyl group. It can be used in isolated tissue bath experiments to directly test its activity against a known inactive control (6-methoxyflavone) and quantify the impact of retaining the 6-OH while modifying the B-ring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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